(Dichloromethyl)(triethoxy)silane

Vue d'ensemble

Description

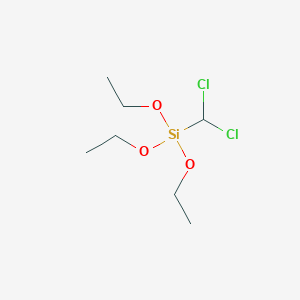

(Dichloromethyl)(triethoxy)silane is an organosilicon compound with the chemical formula C7H16Cl2O3Si. It is a colorless, transparent liquid with a density of approximately 1.113 g/cm³ and a boiling point of 232°C . This compound is soluble in organic solvents and is commonly used as a crosslinking agent in silicone rubber and as an intermediate in organic silicon synthesis .

Méthodes De Préparation

The synthesis of (Dichloromethyl)(triethoxy)silane typically involves the reaction of triethoxychlorosilane with chloroacetyl chloride, followed by neutralization with hydrochloric acid . The reaction conditions generally include:

Reactants: Triethoxychlorosilane and chloroacetyl chloride

Reaction Medium: Organic solvent

Temperature: Controlled to optimize yield

Neutralization: Hydrochloric acid to obtain the final product

Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities. The process is carefully monitored to ensure purity and consistency of the product .

Analyse Des Réactions Chimiques

(Dichloromethyl)(triethoxy)silane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.

Condensation: Silanols can further condense to form siloxane bonds, leading to polymeric structures.

Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include water for hydrolysis, catalysts for condensation, and nucleophiles for substitution reactions. Major products formed from these reactions include silanols, siloxanes, and substituted silanes .

Applications De Recherche Scientifique

Chemical Properties and Structure

(Dichloromethyl)(triethoxy)silane has the chemical formula CHClOSi and is characterized by its dichloromethyl group and triethoxy functional groups. These features contribute to its reactivity and ability to form siloxane bonds with substrates, enhancing adhesion properties in composites and coatings.

Surface Modification and Coatings

One of the primary applications of this compound is in surface modification. It is utilized to improve the hydrophobicity and adhesion of surfaces, particularly in:

- Construction Materials : It acts as a hydrophobing agent for concrete and masonry, reducing water absorption and enhancing durability against freeze-thaw cycles and chloride ion penetration, which can lead to corrosion of reinforcing steel .

- Polymer Coatings : The compound is effective in modifying polymer surfaces to enhance their compatibility with inorganic fillers, thereby improving mechanical properties and resistance to environmental factors .

Composite Materials

This compound plays a crucial role in the development of composite materials:

- Fiberglass Reinforcement : It enhances the bonding between fiberglass and polymer matrices, leading to improved mechanical performance and moisture resistance. This is particularly beneficial in applications requiring high strength-to-weight ratios .

- Flame Retardant Composites : Research indicates that silane coupling agents can modify clay minerals used in flame retardant polymers. The incorporation of this compound into these composites has shown significant improvements in flame resistance and thermal stability .

Biomedical Applications

Recent studies have explored the use of this compound in biomedical fields:

- Drug Delivery Systems : Functionalized silica nanoparticles using this silane have been developed for controlled drug release systems. The ability to modify the surface chemistry allows for targeted delivery mechanisms, enhancing therapeutic efficacy while minimizing side effects .

- Biocompatibility Enhancements : The compound can be used to modify biomaterials to improve their interaction with biological tissues, making them suitable for implants or drug delivery devices .

Environmental Applications

The environmental implications of using this compound are also noteworthy:

- Water Treatment : Its application as a surface modifier for filtration membranes has been investigated. By enhancing hydrophobicity, it improves the efficiency of membranes in separating contaminants from water .

Case Studies

Mécanisme D'action

The mechanism of action of (Dichloromethyl)(triethoxy)silane involves the hydrolysis of its ethoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a crosslinking agent, enhancing the mechanical properties of silicone rubber and other materials. The molecular targets and pathways involved include the formation of covalent bonds with inorganic surfaces, leading to improved adhesion and durability .

Comparaison Avec Des Composés Similaires

(Dichloromethyl)(triethoxy)silane can be compared with other similar compounds such as:

Triethoxysilane: Used in hydrosilylation reactions and valued for its ability to attach to silica surfaces.

Tetraethoxysilane: Commonly used in the preparation of silica and silicate glasses.

Hexaethoxydisiloxane: Forms cyclic siloxanes upon hydrolysis.

The uniqueness of this compound lies in its dichloromethyl group, which provides additional reactivity and versatility in various chemical reactions and applications .

Activité Biologique

(Dichloromethyl)(triethoxy)silane, also known as dichloromethyl triethoxysilane (CAS No. 3069-40-7), is an organosilicon compound that has garnered attention for its unique properties and potential applications in various fields, including biology, materials science, and medicine. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

- Chemical Formula : CHClOSi

- Appearance : Colorless liquid

- Molecular Weight : 210.18 g/mol

This compound is characterized by the presence of both dichloromethyl and triethoxy functional groups, which contribute to its reactivity and versatility in forming silane coupling agents.

Synthesis Methods

Dichloromethyl triethoxysilane can be synthesized through various methods, including:

- Direct Reaction : Reacting dichloromethylsilane with triethanolamine under controlled conditions.

- Catalytic Methods : Utilizing catalysts to enhance the reaction efficiency and yield.

The general reaction can be represented as follows:

Mechanism of Action

The biological activity of dichloromethyl triethoxysilane primarily stems from its ability to form silane coupling agents. These agents facilitate strong adhesion between organic and inorganic materials by creating stable siloxane bonds through hydrolysis and condensation reactions. The hydrolysis of the ethoxy groups generates silanols, which can further condense to form robust siloxane networks.

Antimicrobial Properties

Research indicates that dichloromethyl triethoxysilane exhibits antimicrobial properties, making it suitable for applications in coatings and medical devices. It has been shown to effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

This antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes, leading to cell lysis.

Biocompatibility Studies

In medical applications, biocompatibility is crucial. Studies have shown that coatings made from dichloromethyl triethoxysilane do not elicit significant cytotoxic effects on human cell lines. For instance:

- Cell Viability Assay : Human fibroblast cells exposed to varying concentrations of the compound showed over 85% viability after 24 hours.

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 85 |

| 100 | 80 |

These results suggest that the compound can be safely used in biomedical applications without adversely affecting human cells.

Case Studies

-

Surface Modification for Biomedical Applications

- A study demonstrated the use of dichloromethyl triethoxysilane for modifying surfaces of medical implants to enhance biocompatibility and reduce bacterial colonization. The modified surfaces showed a significant reduction in biofilm formation compared to unmodified controls.

-

Drug Delivery Systems

- Research involving mesoporous silica nanoparticles functionalized with dichloromethyl triethoxysilane indicated improved drug loading capacities and controlled release profiles for therapeutic agents like moxifloxacin. This was particularly effective against Francisella tularensis infections in vitro.

-

Coating Technologies

- Investigations into coatings for surgical instruments revealed that applying a layer of dichloromethyl triethoxysilane significantly reduced microbial contamination on surfaces, enhancing sterilization efficacy.

Propriétés

IUPAC Name |

dichloromethyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16Cl2O3Si/c1-4-10-13(7(8)9,11-5-2)12-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQMGECVDWVOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C(Cl)Cl)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20530990 | |

| Record name | (Dichloromethyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20530990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19369-03-0 | |

| Record name | (Dichloromethyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20530990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of (dichloromethyl)(triethoxy)silane in the formulation of electronic-grade silicone rubber, and how does it contribute to the final properties of the material?

A1: The provided abstract mentions that this compound is part of a crosslinking agent mixture used in the preparation of electronic-grade single-component dealcoholizing-type room temperature cured silicone rubber []. While the specific role of this compound isn't detailed, it likely contributes to the curing process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.